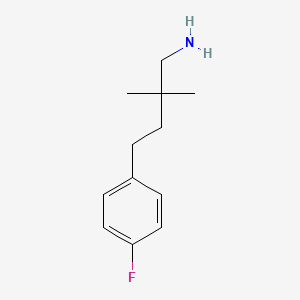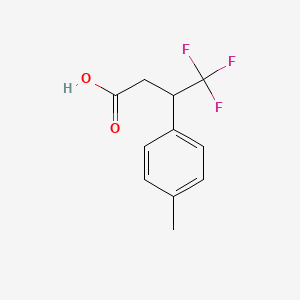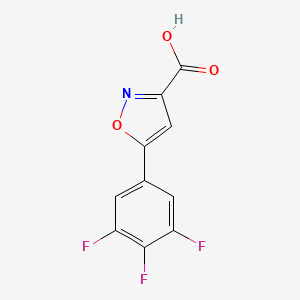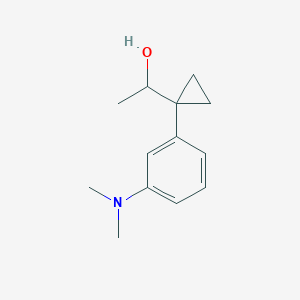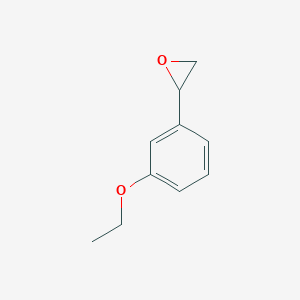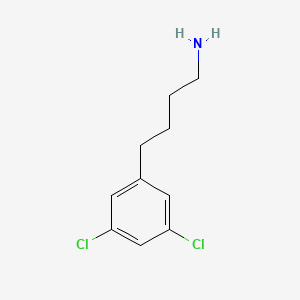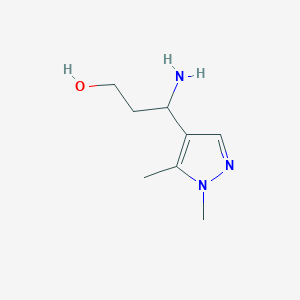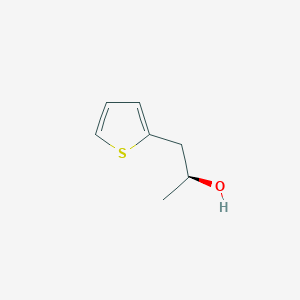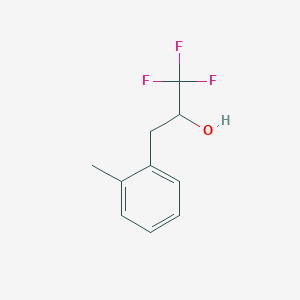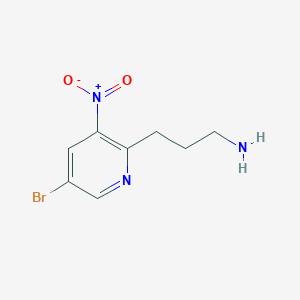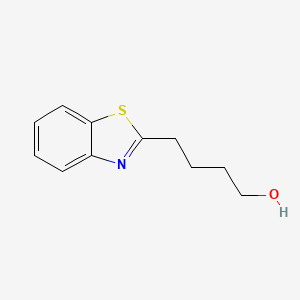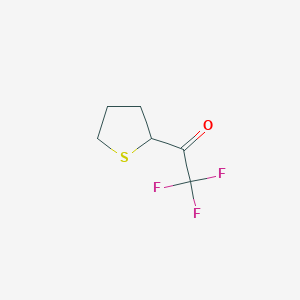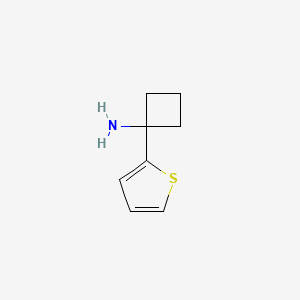
1-(Thiophen-2-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with an amine group and a thiophene ring Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)cyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the thiophene and amine groups. One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. This can be followed by functionalization to introduce the thiophene and amine groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(Thiophen-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving biological activity and interactions.
Industry: It can be used in the development of materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenemethanamine and 3-thiophenemethanamine share the thiophene ring structure.
Cyclobutane derivatives: Compounds such as cyclobutanamine and cyclobutanecarboxylic acid derivatives share the cyclobutane ring structure.
Uniqueness
1-(Thiophen-2-yl)cyclobutan-1-amine is unique due to the combination of the thiophene and cyclobutane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-thiophen-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C8H11NS/c9-8(4-2-5-8)7-3-1-6-10-7/h1,3,6H,2,4-5,9H2 |
InChI Key |
LBZBPZORQWBBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



